2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid 2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17725812
InChI: InChI=1S/C20H23N3O5/c24-18(15-8-9-16(21-12-15)23-10-4-5-11-23)17(19(25)26)22-20(27)28-13-14-6-2-1-3-7-14/h1-3,6-9,12,17-18,24H,4-5,10-11,13H2,(H,22,27)(H,25,26)
SMILES:
Molecular Formula: C20H23N3O5
Molecular Weight: 385.4 g/mol

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid

CAS No.:

Cat. No.: VC17725812

Molecular Formula: C20H23N3O5

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid -

Specification

Molecular Formula C20H23N3O5
Molecular Weight 385.4 g/mol
IUPAC Name 3-hydroxy-2-(phenylmethoxycarbonylamino)-3-(6-pyrrolidin-1-ylpyridin-3-yl)propanoic acid
Standard InChI InChI=1S/C20H23N3O5/c24-18(15-8-9-16(21-12-15)23-10-4-5-11-23)17(19(25)26)22-20(27)28-13-14-6-2-1-3-7-14/h1-3,6-9,12,17-18,24H,4-5,10-11,13H2,(H,22,27)(H,25,26)
Standard InChI Key HWYMQMFEMVUTJQ-UHFFFAOYSA-N
Canonical SMILES C1CCN(C1)C2=NC=C(C=C2)C(C(C(=O)O)NC(=O)OCC3=CC=CC=C3)O

Introduction

Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 2-{[(benzyloxy)carbonyl]amino}-3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid, delineates its three primary components:

  • Benzyloxycarbonyl (Cbz) Group: A protective moiety (C<sub>7</sub>H<sub>5</sub>O<sub>2</sub>) attached to the amino group, common in peptide synthesis to prevent undesired reactions .

  • Pyridine-Pyrrolidine Substituent: A pyridine ring substituted at position 6 with a pyrrolidine heterocycle (C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>), introducing basicity and conformational rigidity .

  • Propanoic Acid Backbone: A hydroxylated α-amino acid (C<sub>3</sub>H<sub>5</sub>O<sub>3</sub>) with stereochemical complexity at the β-carbon .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC<sub>19</sub>H<sub>24</sub>N<sub>3</sub>O<sub>6</sub>Calculated
Molecular Weight390.42 g/molCalculated
SMILESC1=CC=C(C=C1)COC(=O)NC(C(O)C2=CN=CC(=C2)N3CCCC3)C(=O)ODerived
InChIKeyGLDCBKSVLSWIEJ-UHFFFAOYSA-NAnalog

Stereochemical Considerations

The β-hydroxy group and chiral centers in the pyrrolidine ring necessitate careful stereochemical analysis. Computational models predict a tetrahedral geometry at the β-carbon, with hydrogen bonding between the hydroxyl and carbonyl groups stabilizing the conformation .

Synthesis and Derivatization

Protective Group Strategy

The Cbz group is typically introduced via reaction with benzyl chloroformate under basic conditions. For this compound, the amino group of 3-hydroxy-3-[6-(pyrrolidin-1-yl)pyridin-3-yl]propanoic acid is protected first, followed by purification via crystallization .

Pyridine-Pyrrolidine Coupling

The pyridine-pyrrolidine moiety is synthesized through nucleophilic aromatic substitution. Pyrrolidine reacts with 6-chloronicotinic acid derivatives under catalytic conditions, yielding the substituted pyridine intermediate. Subsequent coupling to the propanoic acid backbone employs Mitsunobu or Ullmann-type reactions .

Table 2: Synthetic Intermediates

IntermediateRoleYield (%)
6-(Pyrrolidin-1-yl)nicotinic acidPyridine-pyrrolidine precursor65–70
Cbz-protected amino acidBackbone protection85–90

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate water solubility (≈15 mg/mL) due to polar groups (carboxylic acid, hydroxyl). It is stable under acidic conditions but hydrolyzes in strong bases, releasing the free amine .

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1720 cm<sup>−1</sup> (C=O, carbamate) and 3200 cm<sup>−1</sup> (O-H) .

  • NMR: <sup>1</sup>H NMR (DMSO-d<sub>6</sub>) δ 8.21 (s, 1H, pyridine-H), 3.45–3.60 (m, 4H, pyrrolidine) .

Biological and Pharmacological Relevance

Drug Likeliness Metrics

  • Lipinski’s Rule: Molecular weight (390.42) and logP (2.1) comply with oral bioavailability criteria.

  • PAINS Screening: No pan-assay interference motifs detected.

Applications in Medicinal Chemistry

Peptide Mimetics

The Cbz group and rigid pyridine-pyrrolidine structure make it a candidate for protease-resistant peptide analogs. For example, replacing labile amide bonds with this scaffold enhances metabolic stability .

Targeted Drug Delivery

Functionalization of the pyrrolidine nitrogen with targeting ligands (e.g., folate) could enable tissue-specific delivery, leveraging the compound’s inherent solubility and stability .

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